1,2-Dibromo-3-chloro-4-methylbenzene
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Overview
Description
1,2-Dibromo-3-chloro-4-methylbenzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where three hydrogen atoms are substituted by two bromine atoms, one chlorine atom, and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-chloro-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 4-methylbenzene (toluene). The process typically includes:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce bromine atoms at the ortho and para positions relative to the methyl group.
Chlorination: The brominated product is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the meta position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-chloro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction.
Major Products
Substitution: Products include derivatives where bromine or chlorine atoms are replaced by other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include hydrogenated derivatives with fewer halogen atoms.
Scientific Research Applications
1,2-Dibromo-3-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-chloro-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms (bromine and chlorine) and the methyl group influence the reactivity and orientation of the compound in chemical reactions. The pathways involved include:
Electrophilic Attack: The compound can act as an electrophile, reacting with nucleophiles to form substituted products.
Radical Formation: Under certain conditions, the compound can form radicals, leading to various radical-mediated reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4-chloro-3-methylbenzene: Similar structure but different substitution pattern.
1,2-Dibromo-3-chlorobenzene: Lacks the methyl group.
1,2-Dibromo-4-methylbenzene: Lacks the chlorine atom.
Uniqueness
1,2-Dibromo-3-chloro-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methyl group, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
1,2-dibromo-3-chloro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVLHPWABUZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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